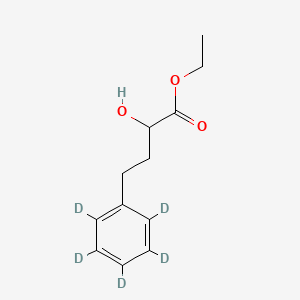

2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

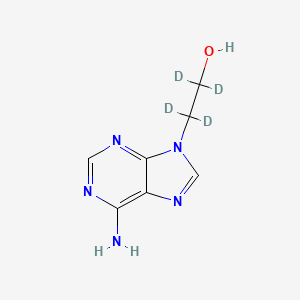

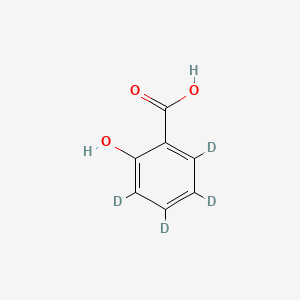

“2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5” is a stable isotope labelled compound . It has a molecular formula of C12H11D5O3 and a molecular weight of 213.28 . It is also known as alpha-Hydroxybenzenebutanoic Acid-d5 Ethyl Ester, and Ethyl 2-Hydroxy-4-phenylbutano .

Synthesis Analysis

The synthesis of “2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5” involves biocatalytic processes . A study reported the use of a newly isolated Rhodotorula mucilaginosa CCZU-G5 in an aqueous/organic solvent biphasic system for the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) to synthesize optically active ®-HPBA . Another study reported the enantio- and chemoselective hydrogenation of several 2,4-diketo acid derivatives to the corresponding 2-hydroxy compounds with cinchona modified Pt catalysts .Molecular Structure Analysis

The molecular structure of “2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5” is represented by the formula C12H11D5O3 . The structure can also be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involved in the production of “2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5” include the asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) by oxidoreductases . This is an efficient approach for its synthesis as OPBA can be easily synthesized and is relatively cheap .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5” include a molecular formula of C12H11D5O3 and a molecular weight of 213.28 .Direcciones Futuras

The future directions for “2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5” could involve further optimization of the biocatalytic processes for its synthesis . Studies on the discovery and properties of isolated OPBE reductases are of special interest to prompt the biocatalytic preparation of chiral ®-HPBE .

Propiedades

IUPAC Name |

ethyl 2-hydroxy-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/i3D,4D,5D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYKSSGYDPNKQS-DKFMXDSJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(C(=O)OCC)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-phenylbutyric Acid Ethyl Ester-d5 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7H-[1,3]Thiazolo[4,5-g]indazole](/img/structure/B562733.png)

![1,1-Bis[2-(2-hydroxyethoxy)-3,5-di-tert-pentylphenyl]ethane](/img/structure/B562741.png)